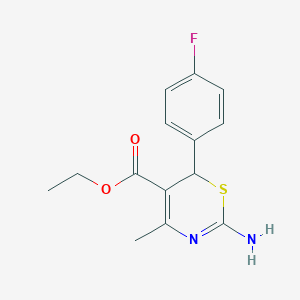![molecular formula C14H21N3 B11811681 N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11811681.png)
N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine: is an organic compound that belongs to the class of bipyridines. This compound features a secondary butyl group attached to a tetrahydro-bipyridine structure. Bipyridines are known for their applications in various fields, including coordination chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives.
Introduction of the sec-Butyl Group: The secondary butyl group can be introduced via alkylation reactions using sec-butyl halides under basic conditions.
Hydrogenation: The final step involves the hydrogenation of the bipyridine core to form the tetrahydro derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Reduction: Reduction reactions can further hydrogenate the bipyridine core.
Substitution: The secondary butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides of the bipyridine core.
Reduction: Fully hydrogenated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Coordination Chemistry: N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can act as a ligand in coordination complexes with transition metals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies due to its ability to bind to specific biomolecules.
Medicine:
Industry:
Catalysis: The compound can be used in catalytic processes, especially in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The secondary butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
- N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine
- N-(tert-Butyl)-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine
- N-(iso-Butyl)-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine
Comparison:
- N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has a secondary butyl group, which may offer unique steric and electronic properties compared to its tert-butyl and iso-butyl counterparts.
- The secondary butyl group can influence the compound’s reactivity and binding affinity in coordination complexes and biological systems.
This detailed article provides a comprehensive overview of N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H21N3 |
|---|---|
Molekulargewicht |
231.34 g/mol |
IUPAC-Name |
N-butan-2-yl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H21N3/c1-3-11(2)17-14-12(7-6-10-16-14)13-8-4-5-9-15-13/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
MFYSRFJRXUBNJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=C(C=CC=N1)C2=NCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


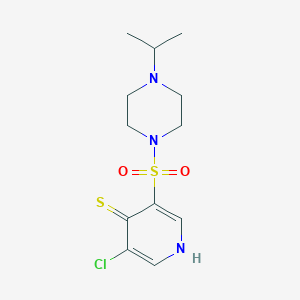

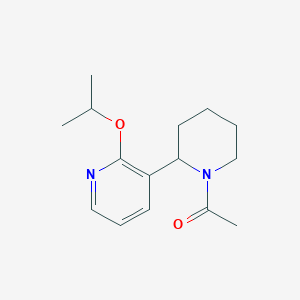
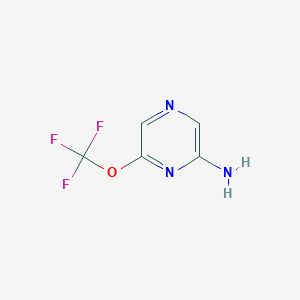
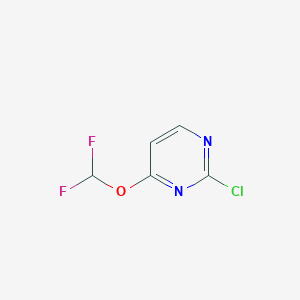

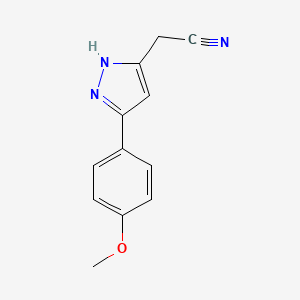

![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11811652.png)

![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)
![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)

